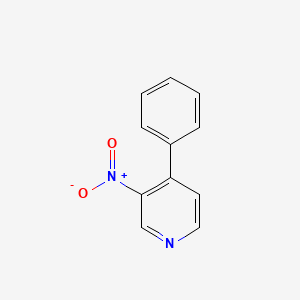

3-Nitro-4-phenylpyridine

描述

Context within Nitropyridine Chemistry

Historical Overview of Nitropyridine Synthesis and Reactivity

The synthesis of pyridine (B92270) derivatives has a rich history, with the first synthesis of a heteroaromatic compound, pyridine itself, reported in 1876 by William Ramsay. acs.org However, the direct nitration of pyridine is notoriously difficult and results in low yields due to the deactivation of the ring by protonation of the nitrogen atom under acidic conditions. researchgate.net This challenge spurred the development of alternative methods. Early 20th-century approaches often required harsh conditions. researchgate.net A significant breakthrough came with methods that avoid direct electrophilic aromatic substitution. For instance, reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then rearranges to 3-nitropyridine (B142982) upon treatment with reagents like sulfur dioxide and water, proved to be a more effective route. researchgate.netresearchgate.net This method, often referred to as Bakke's procedure, and similar strategies have made a range of 3-nitropyridines more accessible. researchgate.netntnu.no The reactivity of nitropyridines is heavily influenced by the electron-withdrawing nature of the nitro group, which facilitates nucleophilic aromatic substitution and other transformations. kochi-tech.ac.jp

Significance of Pyridine Derivatives in Organic Chemistry and Materials Science

Pyridine and its derivatives are fundamental scaffolds in numerous areas of science and technology. smolecule.com Their unique electronic properties and versatility make them vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chimia.ch In medicinal chemistry, the pyridine ring is a "privileged structural motif" found in many FDA-approved drugs, including antivirals, antibiotics, and anticancer agents. chemicalbook.comnih.gov Pyridine derivatives are explored for their potential as antimicrobial, anti-inflammatory, and antidiabetic agents. smolecule.com

In materials science, these compounds are integral to the development of polymers, dyes, and nanoparticles. sigmaaldrich.com Their ability to act as ligands in metal complexes is crucial for catalysis and the creation of luminescent materials, such as iridium(III) complexes for organic light-emitting diodes (OLEDs). sigmaaldrich.comresearchgate.netaccelachem.com The applications extend to chemosensors, where pyridine derivatives show a high affinity for detecting various ions and neutral molecules. smolecule.com

Role of Nitro Groups in Modulating Pyridine Reactivity

The introduction of a nitro group (—NO₂) profoundly alters the chemical personality of the pyridine ring. As a strong electron-withdrawing group, it decreases the electron density of the aromatic system, which has several important consequences. kochi-tech.ac.jp

Firstly, it activates the pyridine ring towards nucleophilic attack. kochi-tech.ac.jp This facilitates nucleophilic aromatic substitution (SNAr) reactions, where the nitro group itself or another leaving group on the ring can be displaced by a nucleophile. nih.gov The nitro group is particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer-type adduct) formed during these reactions. This enhanced reactivity allows for the synthesis of a wide array of functionalized pyridines that would be difficult to access otherwise. nih.gov For example, studies on 2-substituted 3-nitropyridines show that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles. nih.gov

Secondly, the nitro group directs the position of incoming electrophiles or nucleophiles. In vicarious nucleophilic substitution (VNS), for example, alkylation often occurs at the position para to the nitro group. researchgate.netnih.gov Conversely, in electrophilic substitutions, the nitro group is a strong deactivating and meta-directing group, although such reactions are less common due to the already electron-deficient nature of the pyridine ring.

Finally, the nitro group itself is a versatile functional handle that can be readily transformed. Its reduction to an amino group (—NH₂) is a common and crucial transformation, providing access to aminopyridines, which are precursors to a vast range of other heterocyclic systems and bioactive molecules. acs.org

Justification for In-Depth Research on 3-Nitro-4-phenylpyridine

Gaps in Current Literature Regarding this compound

Despite the broad interest in nitropyridines, the scientific literature on this compound (CAS Number: 220952-00-1) is notably sparse. sigmaaldrich.comfluorochem.co.uknih.gov While synthesis protocols exist, such as the Suzuki coupling of 4-chloro-3-nitropyridine (B21940) with phenylboronic acid rsc.org, there is a clear lack of comprehensive studies on its reactivity, properties, and potential applications. Much of the available data is inferred from related isomers like 3-nitro-2-phenylpyridine (B156224) or 3-nitro-5-phenylpyridine. For instance, a study on C-H arylation noted the low reactivity of the C-2 position of this compound under specific conditions, but this represents a singular data point rather than a systematic investigation. nih.gov This scarcity of dedicated research highlights a significant knowledge gap, especially considering the synthetic utility and potential biological relevance of substituted phenylpyridines. smolecule.com

Potential for Novel Synthetic Pathways and Transformations

The established synthesis of this compound via Suzuki coupling is effective, yielding the product in high purity. rsc.org However, the broader field of synthetic chemistry offers numerous other strategies that could be adapted for its synthesis, potentially offering milder conditions, improved yields, or access to a wider range of derivatives. For example, methods like three-component ring transformations, which have been used to create other 3-substituted 5-nitropyridines, could be explored. acs.org Furthermore, direct C-H arylation techniques, though found to be low-yielding at the C-2 position for this specific molecule, could potentially be optimized or directed to other positions. nih.gov

The true potential lies in the subsequent transformations of the this compound scaffold. The presence of both a nitro group and a phenyl substituent on the pyridine ring creates a unique electronic landscape and multiple sites for functionalization. The nitro group can be reduced to an amine, opening pathways to fused heterocyclic systems like imidazo[4,5-c]pyridines. researchgate.net The reactivity of the pyridine ring itself could be exploited in novel coupling or substitution reactions, leading to new classes of compounds with potential applications in materials science or as pharmaceutical intermediates. The exploration of these synthetic pathways and transformations remains a fertile ground for new discoveries.

Exploration of Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound is primarily governed by the interplay between the pyridine ring, the nitro group, and the phenyl substituent. The relative positioning of these components influences the molecule's conformational flexibility, electronic distribution, and potential for intermolecular interactions.

Detailed Research Findings:

The equilibrium geometry of 4-phenylpyridine (B135609) derivatives is a balance between the conjugative effects that favor a planar structure between the two rings and the steric repulsion between substituents that favors a non-planar conformation. karatekin.edu.tr In the case of this compound, the nitro group at the meta-position relative to the phenyl ring significantly influences this balance.

Computational studies using Density Functional Theory (DFT) have explored the torsional energy profile of this compound. These studies calculate the energy of the molecule as the dihedral angle (the twist angle between the pyridine and phenyl rings) is varied. The equilibrium dihedral angle for this compound has been calculated to be around 54-58 degrees, which is a notable increase compared to unsubstituted 4-phenylpyridine or derivatives with smaller groups like methyl. karatekin.edu.tr This larger twist angle is attributed to the steric hindrance introduced by the nitro group. karatekin.edu.tr

The electronic properties are also heavily influenced by the substituents. The nitro group is strongly electron-withdrawing, which reduces the electron density of the pyridine ring. ontosight.ai This deactivation is a key factor in its chemical reactivity, particularly in reactions like nucleophilic aromatic substitution. researchgate.net The electron-deficient character of the pyridine ring can also affect the reactivity of adjacent functional groups. For instance, in related biaryl systems, the electron-deficient nature of a pyridine moiety has been shown to reduce the reactivity towards certain cyclization reactions. ntnu.no

Furthermore, the substitution pattern has a dramatic effect on the nonlinear optical (NLO) properties of the molecule. The introduction of a strong electron-withdrawing group like -NO₂ can significantly increase the first hyperpolarizability, a measure of NLO activity. karatekin.edu.tr This suggests that this compound could be a candidate for materials used in optical applications. karatekin.edu.tr

The table below summarizes computational data for this compound compared to related compounds, illustrating the impact of substitution on molecular geometry.

| Compound | Substituent at C3 | Equilibrium Dihedral Angle (HF/6-31++G(d,p)) | Equilibrium Dihedral Angle (B3LYP/6-31++G(d,p)) |

|---|---|---|---|

| 3-Methyl-4-phenylpyridine | -CH₃ | 44.89° | 39.11° |

| 3-Amino-4-phenylpyridine (B131099) | -NH₂ | 45.24° | 39.38° |

| This compound | -NO₂ | 58.41° | 54.43° |

This data is derived from theoretical calculations reported in scientific literature. karatekin.edu.tr

Structure

3D Structure

属性

IUPAC Name |

3-nitro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBDSKNQVRTSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376591 | |

| Record name | 3-nitro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220952-00-1 | |

| Record name | 3-nitro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitro 4 Phenylpyridine and Its Derivatives

Established Synthetic Routes for 3-Nitro-4-phenylpyridine

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate and is noted for its tolerance of a wide range of functional groups.

The synthesis of this compound can be achieved via the Suzuki cross-coupling of 4-Chloro-3-nitropyridine (B21940) with Phenylboronic acid. This approach is a direct application of the well-established Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for creating C-C bonds. researchgate.net

While this specific transformation is a known synthetic route, the general conditions for such a reaction can be inferred from similar couplings involving chloropyridines. A typical palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) or a preformed complex with phosphine (B1218219) ligands, is employed. The reaction requires a base, commonly sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and is often carried out in a mixture of an organic solvent like dioxane or n-propanol with water. researchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling This table is based on general procedures for similar reactions and illustrates a plausible set of conditions.

| Component | Role | Example |

| Aryl Halide | Substrate | 4-Chloro-3-nitropyridine |

| Boronic Acid | Coupling Partner | Phenylboronic acid |

| Catalyst | Palladium Source | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Stabilizer | Triphenylphosphine (B44618) (PPh₃) |

| Base | Activator | Sodium Carbonate (Na₂CO₃) |

| Solvent | Medium | n-Propanol / Water |

| Temperature | Condition | Reflux |

Suzuki Cross-Coupling Reactions

Palladium Catalysis in C-H Arylation of Pyridines

An alternative palladium-catalyzed approach is the direct C-H arylation of a pyridine (B92270) ring. This method avoids the need for pre-functionalized starting materials like organic halides. Research has shown that electron-deficient pyridines can undergo direct C-H arylation with predictable regioselectivity. For 3-substituted pyridines, such as 3-nitropyridine (B142982), the electron-withdrawing nature of the nitro group facilitates arylation at the C-4 position by increasing the acidity of the corresponding C-H bond.

A systematic study on the coupling of 3-nitropyridine with bromobenzene demonstrated that a catalytic system of Pd(OAc)₂ with a bulky phosphine ligand, in the presence of a base and pivalic acid (PivOH), can yield the C-4 arylated product. The addition of a silver salt, such as Ag₂CO₃, was found to significantly improve both the yield and the C-4 selectivity. This is attributed to the silver salt acting as a Lewis acid that coordinates to the pyridine nitrogen, further activating the C-H bonds and sterically disfavoring palladation at the C-2 and C-6 positions.

Table 2: Optimized Conditions for C-4 Arylation of 3-Nitropyridine Based on the direct arylation of 3-nitropyridine with bromobenzene.

| Reagent/Catalyst | Loading / Equivalence | Purpose |

| Pd(OAc)₂ | 5 mol% | Palladium Catalyst |

| P(n-Bu)Ad₂ | 10 mol% | Phosphine Ligand |

| Cs₂CO₃ | 2.0 equiv. | Base |

| Ag₂CO₃ | 1.0 equiv. | Lewis Acid / Halide Scavenger |

| PivOH | 0.5 equiv. | Additive |

| Solvent | - | Toluene |

| Temperature | 130 °C | Reaction Temperature |

Nitration of 4-Phenylpyridine (B135609)

The introduction of a nitro group onto a pyridine ring can be challenging under standard electrophilic aromatic substitution conditions (e.g., nitric acid/sulfuric acid) due to the deactivation of the ring by the electronegative nitrogen atom. researchgate.net Under such strongly acidic conditions, nitration of 4-phenylpyridine occurs on the more activated phenyl ring rather than the pyridinium (B92312) cation. rsc.orgchempedia.info However, specific methods have been developed to achieve nitration on the pyridine ring itself.

A highly effective method for the 3-nitration of pyridines utilizes dinitrogen pentoxide (N₂O₅). nih.gov This procedure is known to provide good yields for 4-substituted pyridines, making it a suitable route for the synthesis of this compound from 4-phenylpyridine. researchgate.net The general process involves reacting the pyridine substrate with dinitrogen pentoxide in an organic solvent, followed by a workup with an aqueous solution of sodium bisulfite (NaHSO₃). researchgate.netnih.gov This method circumvents the harsh acidic conditions that lead to the formation of the unreactive pyridinium ion.

The mechanism of nitration with dinitrogen pentoxide is not a direct electrophilic aromatic substitution. Instead, the reaction proceeds through a multi-step pathway. researchgate.netrsc.org

Formation of N-Nitropyridinium Intermediate: Dinitrogen pentoxide reacts with the basic nitrogen of the pyridine ring to form an N-nitropyridinium nitrate intermediate. nih.govrsc.org

Nucleophilic Addition: The subsequent addition of a bisulfite nucleophile from the aqueous workup solution occurs at the 2- or 4-position of the ring, forming an unstable N-nitro-dihydropyridine-sulfonate adduct. nih.govrsc.org

rsc.orgyoutube.com Sigmatropic Shift: The key step is the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. This rearrangement is believed to occur via a rsc.orgyoutube.com sigmatropic shift. researchgate.netnih.gov

Rearomatization: Finally, the elimination of bisulfite from the intermediate regenerates the aromaticity of the ring, yielding the 3-nitropyridine product. nih.gov

This mechanistic pathway explains the high regioselectivity for the formation of the 3-nitro isomer, a product that is difficult to obtain through classical electrophilic substitution. researchgate.netrsc.org

Synthesis via Ring Transformation Reactions

Ring transformation reactions offer a powerful alternative for the synthesis of highly substituted pyridines that may be difficult to access through direct functionalization. These methods often involve the construction of the pyridine ring from acyclic or other heterocyclic precursors.

A versatile method for the synthesis of nitropyridines involves the three-component ring transformation (TCRT) of 1-alkyl-3,5-dinitro-2-pyridones. acs.org These dinitropyridones serve as synthetic equivalents of unstable nitromalonaldehyde. acs.org In this reaction, the dinitropyridone reacts with a ketone and a nitrogen source, such as ammonia, to construct the nitropyridine ring. acs.org

While a specific example for the synthesis of this compound using this method is not prominently documented, the synthesis of its isomer, 3-nitro-6-phenylpyridine, has been reported. This reaction proceeds by heating a methanol solution of 1-methyl-3,5-dinitro-2-pyridone with acetophenone in the presence of a large excess of ammonia in an autoclave.

| Dinitropyridone | Ketone | Nitrogen Source | Conditions | Product | Yield | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Acetophenone | Ammonia (140 equiv.) | 120 °C, Autoclave | 3-Nitro-6-phenylpyridine | 81% | acs.org |

| 1-Methyl-3,5-dinitro-2-pyridone | Cyclohexanone | Ammonia (20 equiv.) | 70 °C | 5,6,7,8-Tetrahydro-5-nitroquinoline | 83% | acs.org |

This methodology highlights the potential to synthesize various substituted nitropyridines by judicious choice of the ketone component.

In the three-component ring transformation of dinitropyridones, ammonium acetate can be employed as a more convenient nitrogen source compared to gaseous ammonia. acs.org The use of ammonium acetate can, however, lead to the formation of nitroanilines as byproducts in addition to the desired nitropyridines. acs.org The reaction conditions, including temperature and the specific ketone used, play a crucial role in determining the product distribution.

Synthesis of Analogs and Precursors

The synthesis of analogs and precursors is fundamental for accessing a wider range of this compound derivatives and for alternative synthetic strategies.

Preparation of 3-Nitropyridine Derivatives

The synthesis of 3-nitropyridine derivatives is a key step in many synthetic routes towards more complex substituted pyridines. A general and efficient method for the preparation of 3-nitropyridines involves the reaction of the parent pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. chim.it This procedure has been optimized to produce good yields of various 3-nitropyridine derivatives. chim.it

Another important precursor is 4-chloro-3-nitropyridine. This compound can serve as a starting material for the synthesis of this compound via cross-coupling reactions. One documented method involves the Suzuki coupling of 4-chloro-3-nitropyridine with phenylboronic acid.

| Starting Material | Reagent 1 | Reagent 2 | Catalyst | Product | Reference |

| Pyridine | Dinitrogen Pentoxide | Sodium Bisulfite | - | 3-Nitropyridine | chim.it |

| 4-Chloro-3-nitropyridine | Phenylboronic acid | Sodium Carbonate | Tetrakis(triphenylphosphine)palladium(0) | This compound | nih.gov |

Synthesis of 4-Phenylpyridin-3-amine as a Precursor

4-Phenylpyridin-3-amine is a valuable precursor for the synthesis of various derivatives, as the amino group can be readily transformed into other functionalities. A common route to aminopyridines is the reduction of the corresponding nitropyridine. Therefore, this compound can be reduced to 4-phenylpyridin-3-amine. Various reducing agents can be employed for this transformation, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being common choices.

Another approach to aminopyridines is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with an amine source. For instance, the amination of 4-chloropyridine derivatives can be achieved using ammonia or other amine nucleophiles, often catalyzed by a transition metal.

Preparation of Substituted Phenylpyridine Systems

The construction of substituted phenylpyridine systems, such as this compound, often relies on cross-coupling reactions that form a carbon-carbon bond between a pyridine ring and a phenyl group. A prevalent and effective method for achieving this is the Suzuki-Miyaura cross-coupling reaction.

The core of this approach involves the reaction of a halogenated pyridine derivative with a phenylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the key precursors are 4-chloro-3-nitropyridine and phenylboronic acid. chemicalbook.com The palladium catalyst, often in the form of Pd(PPh₃)₄ or a similar complex, facilitates the coupling of the two aromatic rings. The presence of a base, such as potassium carbonate, is crucial for the activation of the boronic acid.

The general reaction scheme is as follows:

While specific yields for this exact reaction are not extensively reported in the provided literature, the Suzuki-Miyaura coupling is a well-established and high-yielding reaction for the synthesis of a wide array of biaryl compounds, including various substituted phenylpyridines. For instance, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized using Suzuki-Miyaura cross-coupling with yields of about 85%. mdpi.com

The versatility of this method allows for the synthesis of a diverse range of substituted phenylpyridine derivatives by employing appropriately substituted phenylboronic acids or halogenated nitropyridines. This modularity is a key advantage in the development of new compounds with tailored electronic and steric properties.

Advanced Synthetic Strategies

To overcome the limitations of traditional synthetic methods, such as long reaction times and the potential for side product formation, advanced strategies like microwave-assisted synthesis and the use of highly efficient catalysts are increasingly being employed in pyridine chemistry.

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. durham.ac.uk The application of microwave irradiation to the Suzuki-Miyaura coupling for the synthesis of phenylpyridines can offer substantial advantages.

In a typical microwave-assisted Suzuki coupling, the reactants (e.g., 4-chloro-3-nitropyridine and phenylboronic acid), catalyst, and base are mixed in a suitable solvent and subjected to microwave irradiation in a sealed vessel. The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes. For example, a Suzuki coupling that takes 8 hours under conventional heating might be completed in just 10 minutes with microwave assistance, representing a 48-fold rate increase. durham.ac.uk

The following table illustrates a representative comparison of conventional versus microwave-assisted Suzuki coupling for the synthesis of biaryl compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Temperature | Often requires high reflux temperatures | Precise temperature control, can reach high temperatures rapidly |

| Yields | Variable, can be affected by side reactions | Often higher due to reduced side product formation |

| Energy Efficiency | Lower | Higher, due to localized heating |

This table presents a generalized comparison and specific outcomes can vary depending on the reactants and conditions.

The use of microwave irradiation can be particularly beneficial for challenging coupling reactions, such as those involving sterically hindered substrates or less reactive aryl chlorides. nih.gov

Catalytic Approaches for Enhanced Selectivity and Yields

The choice of catalyst and ligands is paramount in palladium-catalyzed cross-coupling reactions to achieve high selectivity and yields. The development of advanced catalyst systems has significantly broadened the scope and efficiency of phenylpyridine synthesis.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is influenced by the nature of the palladium catalyst and its associated ligands. Modern catalyst systems often employ bulky and electron-rich phosphine ligands, such as XPhos, or N-heterocyclic carbene (NHC) ligands, which can enhance the catalytic activity and stability. organic-chemistry.org

The selection of the appropriate catalyst system can also influence the regioselectivity of the reaction, which is crucial when working with polysubstituted pyridine rings. For the synthesis of this compound, a catalyst that selectively activates the C-Cl bond at the 4-position of the pyridine ring is essential.

Recent advancements in catalyst design have led to the development of highly active palladium precatalysts that are stable under air and moisture, simplifying the experimental setup. Furthermore, the use of water-soluble ligands and catalysts allows for the reaction to be performed in aqueous media, offering a more environmentally friendly approach. nih.govresearchgate.net

The following table summarizes different types of palladium catalysts and their potential applications in the synthesis of phenylpyridines.

| Catalyst System | Key Features | Potential Application in Phenylpyridine Synthesis |

| Pd(PPh₃)₄ | A classic, versatile catalyst | General synthesis of phenylpyridines |

| Pd(OAc)₂ with Phosphine Ligands (e.g., XPhos) | High activity for challenging substrates | Coupling of sterically hindered or electron-poor substrates |

| Palladacycles | High stability and activity | Robust and scalable synthesis |

| Water-Soluble Pd Complexes | Enables reaction in aqueous media | Greener synthetic routes |

This table provides a general overview of catalyst systems and their applications.

Reactivity and Reaction Mechanisms of 3 Nitro 4 Phenylpyridine

Electrophilic Aromatic Substitution (EAS) on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the 3-Nitro-4-phenylpyridine ring is a challenging transformation due to the inherent electronic properties of the pyridine nucleus, which are further modified by the attached substituents.

Influence of Nitro Group on Aromaticity and Reactivity

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). quora.comyoutube.comwikipedia.org The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic π-system. uoanbar.edu.iqyoutube.com This deactivation is compounded in acidic media, where the nitrogen atom can be protonated, creating a positively charged pyridinium (B92312) ion that further repels incoming electrophiles. wikipedia.orguoanbar.edu.iq

The presence of a nitro group (-NO₂) at the 3-position drastically exacerbates this deactivation. The nitro group is one of the most powerful electron-withdrawing groups, pulling electron density from the ring through both inductive and resonance effects (-M effect). youtube.combrainly.com Consequently, this compound is significantly less nucleophilic than unsubstituted pyridine, rendering it highly unreactive towards electrophiles. brainly.com Vigorous reaction conditions, such as high temperatures, are typically required to achieve any electrophilic substitution, and yields are often low. youtube.com The combined deactivating influence of the pyridine nitrogen and the nitro group makes the aromatic core of this compound exceptionally electron-deficient. brainly.com

| Ring System | Relative Reactivity towards EAS | Key Deactivating Factors |

| Benzene | Most Reactive | None |

| Pyridine | Less Reactive | Electron-withdrawing nitrogen atom (-I effect) |

| Nitrobenzene | Significantly Less Reactive | Strong electron-withdrawing nitro group (-I, -M effects) |

| 3-Nitropyridine (B142982) | Very Unreactive | Electron-withdrawing nitrogen and nitro group |

Nucleophilic Aromatic Substitution (NAS)

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of this compound makes it an excellent substrate for nucleophilic aromatic substitution (NAS).

Vicarious Nucleophilic Substitution (VNS) with Nitrogen Nucleophiles

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion (or other nucleophile) bearing a leaving group to the aromatic ring, forming a σ-adduct. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.orgacs.org

Nitropyridines are highly reactive substrates for VNS. organic-chemistry.orgscispace.com The substitution typically occurs at positions ortho and/or para to the activating nitro group. organic-chemistry.org For a 3-nitropyridine scaffold, nucleophilic attack is favored at the C-2 and C-4 positions. In the case of this compound, the C-4 position is blocked by the phenyl group. Therefore, VNS with nitrogen nucleophiles (such as amides or their derivatives) is expected to occur selectively at the C-2 position. The reaction with hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) on 3-nitropyridines has been shown to selectively yield amination products para to the nitro group (i.e., at the C-6 position if C-2 and C-4 are considered ortho and para to the nitrogen, but ortho to the nitro group if it's at C-5). For 3-nitropyridine itself, amination occurs para to the nitro group. ntnu.no

Oxidative Substitution Methods

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) provides an alternative pathway for the amination of nitropyridines. ntnu.noresearchgate.net In this process, the nucleophile adds to the electron-deficient ring to form an anionic σH-adduct. Unlike VNS, aromatization is achieved not by elimination of a leaving group from the nucleophile, but by oxidation of the intermediate with an external oxidizing agent (e.g., potassium permanganate, O₂), which removes the hydride (H⁻) and restores the aromatic system. ntnu.noresearchgate.net

The reaction of 3-nitropyridine with nitrogen nucleophiles like aromatic amides under ONSH conditions can lead to the formation of N,N'-dipyridinylamines, with substitution occurring para to the nitro group. researchgate.net However, a significant challenge with ONSH reactions can be a lack of selectivity, often resulting in mixtures of isomeric products. ntnu.no

Activation by Electron-Withdrawing Nitro Group

The efficacy of this compound as a substrate for NAS is primarily due to the powerful activating effect of the nitro group. youtube.com Electron-withdrawing groups are essential for NAS because they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed in the rate-determining step of the reaction. youtube.comwikipedia.org

In this compound, the nitro group at C-3 is positioned to effectively stabilize a negative charge placed at the C-2 or C-4 positions through resonance. When a nucleophile attacks at C-2, the resulting negative charge in the Meisenheimer complex can be delocalized onto both the electronegative pyridine nitrogen and the oxygen atoms of the ortho-nitro group. This dual stabilization significantly lowers the activation energy for the nucleophilic attack, making the C-2 and C-6 positions highly susceptible to nucleophilic substitution of hydrogen. stackexchange.comyoutube.com

| Position of Attack | Key Stabilizing Features of Intermediate | Expected Reactivity |

| C-2 | Negative charge delocalized onto pyridine nitrogen and ortho-nitro group | High |

| C-6 | Negative charge delocalized onto pyridine nitrogen and para-nitro group | High |

| C-5 | No direct resonance stabilization by the nitro group | Low |

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the this compound scaffold is a fundamental transformation, providing a gateway to the corresponding amino derivative, 4-phenylpyridin-3-amine. This amine is a valuable intermediate for the synthesis of more complex molecules and fused heterocyclic systems. The reduction can be achieved through various methods, including chemical reduction with metals or metal salts and catalytic hydrogenation.

The conversion of this compound to 4-phenylpyridin-3-amine is a common and crucial reaction. A variety of reducing agents can accomplish this transformation under different conditions. organic-chemistry.org These methods range from classical approaches using metal dust in acidic media to more modern, milder protocols. organic-chemistry.org For instance, inexpensive zinc dust in water containing nanomicelles provides a green and robust method for reducing nitroarenes at room temperature, tolerating a wide array of functional groups. organic-chemistry.org Another approach involves the in-situ generation of the active reductant BI₃ from KBH₄ and I₂, which is effective for a broad range of nitroarenes. organic-chemistry.org

Electrochemical methods also present a viable route for the reduction of nitropyridines. google.com The electrochemical reduction of 3-nitropyridine derivatives in an acidic solution can efficiently produce the corresponding 3-aminopyridines. google.com This technique avoids the use of stoichiometric metal reductants, which can generate large amounts of waste. google.com

Table 1: Selected Chemical Reagents for Nitro Group Reduction

Catalytic hydrogenation is a widely used industrial and academic method for the reduction of nitroarenes due to its efficiency and the clean nature of the process, which typically produces water as the only byproduct. This process involves the use of hydrogen gas (H₂) or a hydrogen donor (transfer hydrogenation) in the presence of a metal catalyst. mt.com

The reaction mechanism can be complex, often proceeding through intermediate species such as nitroso and hydroxylamine compounds. mt.com The formation of these unstable hydroxylamine intermediates can pose a risk, as their decomposition may lead to uncontrolled exothermic events. mt.com Therefore, careful control of reaction conditions such as temperature, pressure, and catalyst loading is essential for a safe and effective process. mt.com

Commonly employed catalysts include platinum group metals supported on carbon, such as Palladium on carbon (Pd/C). nih.gov Recent research has also explored novel catalytic systems, including hybrid bio-chemo catalysts that operate via an electrochemical mechanism, using a hydrogenase enzyme on a carbon support to facilitate the hydrogenation at atmospheric pressure. nih.gov

Cross-Coupling Reactions Involving this compound Scaffolds

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. nobelprize.orgrsc.org While these reactions traditionally involve the coupling of an organometallic reagent with an organic halide, recent advancements have demonstrated that the nitro group itself can function as a coupling partner. nih.gov This discovery has opened new avenues for the functionalization of nitroarenes like this compound, where the Ar-NO₂ bond can be directly targeted for bond formation. nih.gov

Palladium complexes are among the most versatile and widely used catalysts for cross-coupling reactions due to their high efficiency and functional group tolerance. nobelprize.orgsigmaaldrich.com The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with an organic electrophile (e.g., an aryl halide or, more recently, a nitroarene) to form a palladium(II) intermediate. nobelprize.orglibretexts.org The oxidative addition into an Ar-NO₂ bond has been a significant challenge, but recent reports have demonstrated its feasibility. nih.gov

Transmetalation : A nucleophilic coupling partner (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium(II) complex. nobelprize.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst to continue the cycle. libretexts.org

This catalytic cycle is central to a variety of named reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, all of which are cornerstones of modern organic synthesis. sigmaaldrich.comlibretexts.org

The this compound scaffold can be functionalized through palladium-catalyzed cross-coupling reactions to form new C-C and C-N bonds. This can occur either at other positions on the pyridine ring (if pre-functionalized with a halide) or, significantly, through the direct replacement of the nitro group. nih.gov

Formation of C-C Bonds:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide or triflate. Recently, it has been shown that nitroarenes can be used directly as electrophiles, coupling with boronic acids to form biaryl compounds. nih.gov This would allow for the direct replacement of the nitro group in this compound with a new aryl or alkyl group.

Heck Coupling : This reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a base. sigmaaldrich.com

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. libretexts.org

Formation of C-N Bonds:

Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide or triflate. libretexts.orgtcichemicals.com Groundbreaking research has extended this reaction to nitroarenes, allowing the nitro group to be directly replaced by a primary or secondary amine. nih.gov This provides a direct pathway to synthesize substituted amino-phenylpyridines from this compound without first reducing the nitro group.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Cyclization and Annulation Reactions

Cyclization and annulation reactions are synthetic strategies used to construct new rings onto an existing molecular framework. While specific examples involving this compound as a direct starting material are not extensively documented in general literature, the functional groups present in the molecule and its derivatives serve as handles for such transformations.

The most prominent pathway for engaging this scaffold in cyclization reactions begins with the reduction of the nitro group to an amine. The resulting 4-phenylpyridin-3-amine is a bifunctional building block. The amino group, being a potent nucleophile, and the adjacent C-2 and C-4 positions on the pyridine ring can participate in reactions to form fused heterocyclic systems. For example, condensation of the amino group with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring in a Skraup or Doebner-von Miller type reaction, yielding a pyridopyrimidine core.

Annulation reactions, such as the Hauser annulation, involve the reaction of a nucleophile with an aromatic system to build a new fused ring. harvard.edu While typically applied to benzene derivatives, similar strategies could be envisioned for pyridine systems. Furthermore, pyridinium zwitterions, which can be derived from pyridine compounds, are known to participate in various cyclization and annulation reactions to construct novel heterocyclic frameworks. researchgate.net These reactions highlight the potential of the this compound core, particularly after transformation into more reactive intermediates, to serve as a foundation for building complex, polycyclic molecules.

Formation of Fused Heterocyclic Systems

The strategic positioning of the nitro group adjacent to the phenyl ring in this compound provides a valuable scaffold for the construction of fused heterocyclic systems, particularly through reductive cyclization reactions. A prominent example of such a transformation is the Cadogan reaction, which is a well-established method for synthesizing carbazoles from 2-nitrobiphenyls. wikipedia.orgresearchgate.net

By analogy, this compound is anticipated to undergo a similar intramolecular cyclization to yield a pyridocarbazole. The expected product from this reaction would be 7H-pyrido[3,2-c]carbazole . The general mechanism for this type of reaction involves the deoxygenation of the nitro group by a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite (B83602), to generate a reactive nitrene intermediate. wikipedia.orgmit.edu This nitrene can then undergo an intramolecular electrophilic attack on the adjacent phenyl ring, followed by aromatization to form the fused heterocyclic product.

| Starting Material | Reagents | Expected Product | Reaction Type |

| This compound | P(OEt)₃ or PPh₃ | 7H-pyrido[3,2-c]carbazole | Reductive Cyclization (Cadogan Reaction) |

Recent advancements in the Cadogan reaction include the development of milder, visible-light-driven methods, which could potentially be applied to substrates like this compound. rhhz.net These methods often utilize a photosensitizer to facilitate the deoxygenation of the nitro group under less harsh conditions. rhhz.net

Intramolecular Nitrene Insertion Reactions

Intramolecular nitrene insertion is a powerful synthetic strategy for the formation of new heterocyclic rings. worktribe.com For this compound, this reaction pathway would first require the conversion of the nitro group to an azide (B81097) group, yielding 3-azido-4-phenylpyridine . While the direct synthesis of this specific azide has not been detailed in the available literature, the synthesis of other aryl azides is well-documented and can often be achieved from the corresponding amine or through nucleophilic aromatic substitution. nih.gov

Once formed, 3-azido-4-phenylpyridine can be subjected to thermal or photolytic conditions to induce the extrusion of dinitrogen gas (N₂), generating a highly reactive nitrene intermediate. nih.gov This nitrene can then undergo an intramolecular C-H insertion reaction into the ortho position of the adjacent phenyl ring. This process would lead to the formation of a fused five-membered ring, resulting in the same pyridocarbazole skeleton as the Cadogan reaction, namely 7H-pyrido[3,2-c]carbazole .

The key steps in this proposed reaction sequence are outlined below:

| Precursor | Reaction | Intermediate | Product |

| This compound | Reduction to amine, diazotization, and azidation | 3-Azido-4-phenylpyridine | - |

| 3-Azido-4-phenylpyridine | Thermolysis or Photolysis (hν) | 4-Phenylpyridin-3-nitrene | 7H-pyrido[3,2-c]carbazole |

The feasibility of such intramolecular nitrene insertions is well-supported by studies on analogous aryl azide systems. worktribe.com The choice between thermal and photolytic conditions can influence the reaction outcome and selectivity. Photochemical activation often allows for milder reaction conditions. nih.gov

It is important to note that the generation of nitrenes can sometimes lead to alternative reaction pathways, such as ring expansion or intermolecular reactions, depending on the substrate and reaction conditions. worktribe.com However, the proximity of the phenyl ring in 3-azido-4-phenylpyridine would strongly favor the intramolecular C-H insertion to form the thermodynamically stable fused aromatic system.

Computational and Theoretical Investigations of 3 Nitro 4 Phenylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into molecular properties at the electronic level. For 3-Nitro-4-phenylpyridine, these calculations have been instrumental in defining its three-dimensional structure and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Conformation

Density Functional Theory (DFT) has been the primary tool for investigating the molecular conformation of this compound. DFT calculations, specifically using the B3LYP functional with basis sets such as 6-31++G(d,p) and 6-311++G(2d,2p), have been performed to determine the molecule's equilibrium geometry.

These studies focus on the balance between two key factors: the steric hindrance between the hydrogen atoms on the adjacent rings and the conjugation interaction between the phenyl and pyridine (B92270) rings. The conjugation effect favors a planar structure to maximize π-electron delocalization, while steric repulsion forces the rings to twist out of planarity. The resulting conformation is a compromise between these opposing forces. The introduction of the nitro (NO2) group at the 3-position of the pyridine ring is noted to influence the equilibrium dihedral angle. researchgate.net

Analysis of Torsional Potential and Dihedral Angles

The torsional potential of this compound, which describes the energy of the molecule as a function of the angle between the phenyl and pyridine rings (the dihedral angle), has been a subject of detailed computational analysis. The equilibrium dihedral angle represents the most stable conformation of the molecule.

For this compound, the substitution of a hydrogen atom with a nitro group at the meta position of the 4-phenylpyridine (B135609) core leads to an increase in the equilibrium dihedral angle by approximately 10-14 degrees. researchgate.net This is attributed to the steric effect introduced by the bulkier nitro group. The potential energy minimum for the parent 4-phenylpyridine was found at a twist angle of 38.50° using the B3LYP/6-31++G(d,p) level of theory. researchgate.net The substitution of the nitro group increases this angle, indicating a greater twist between the two rings in the ground state of this compound. researchgate.net

The torsional energy profile reveals the energy barriers at planar (0°) and perpendicular (90°) conformations. The barrier at 0° is primarily due to steric repulsion, while the barrier at 90° arises from the loss of π-conjugation between the rings. For 3-substituted 4-phenylpyridines, including the nitro derivative, the barrier height at 0° and 90° is not significantly changed compared to the parent 4-phenylpyridine. researchgate.net

| Property | B3LYP/6-31++G(d,p) | B3LYP/6-311++G(2d,2p) |

|---|---|---|

| Dipole Moment (μ) | 4.43 | 4.52 |

Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and chemical reactivity. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Computational studies on 4-phenylpyridine derivatives have included investigations into their HOMO-LUMO energies. researchgate.net The introduction of an electron-withdrawing group like the nitro (NO2) group is expected to lower the energies of both the HOMO and LUMO, and generally affects the magnitude of the energy gap. This, in turn, influences the molecule's electronic absorption characteristics and its propensity to engage in chemical reactions. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily excited. researchgate.net

| Property | B3LYP/6-31++G(d,p) | B3LYP/6-311++G(2d,2p) |

|---|---|---|

| Polarizability (α) | 151.32 | 152.24 |

| Anisotropy of Polarizability (Δα) | 62.77 | 61.35 |

| First Static Hyperpolarizability (β) | 341.82 | 325.94 |

Reaction Mechanism Elucidation through Computational Modeling

While computational studies have provided a clear picture of the ground-state properties of this compound, detailed investigations into its reaction mechanisms are not extensively documented in the reviewed literature.

Transition State Analysis and Activation Energies

Specific computational studies detailing the transition state analysis and activation energies for reactions directly involving this compound were not identified in the search results. Such studies are essential for understanding the kinetics and pathways of chemical transformations.

Investigation of Sigmatropic Shifts and Radical Intermediates

Similarly, there is a lack of specific computational research in the available literature concerning the investigation of sigmatropic shifts or the formation and stability of radical intermediates originating from this compound.

: Molecular Dynamics Simulations

Theoretical and computational studies, particularly focusing on conformational analysis and torsional potentials, provide significant insights into the structural dynamics of this compound. These investigations are crucial for understanding the molecule's stability, and its electronic and optical properties, which are intrinsically linked to its three-dimensional structure. Molecular dynamics simulations, implicitly considered through the analysis of conformational dependence and torsional potential, reveal the energetic landscape of the molecule as the phenyl and pyridine rings rotate relative to each other.

The equilibrium geometry of this compound is a result of a delicate balance between two opposing effects: the conjugative interactions between the phenyl and pyridine rings, which favor a planar structure, and the steric repulsion between the ortho hydrogens of the phenyl ring and the substituents on the pyridine ring, which favor a non-planar conformation. karatekin.edu.tr Computational analysis has been employed to determine the preferred dihedral angle and the energy barriers to rotation.

Conformational Dependence and Torsional Potential

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the phenyl and pyridine rings. The torsional potential energy profile, which describes the change in energy as a function of the dihedral angle between the two rings, has been calculated using various levels of theory.

Detailed computational studies have determined the potential energy minimum for this compound at specific twist angles between the phenyl and pyridine rings. karatekin.edu.tr These calculations show that the introduction of the nitro group at the 3-position of the pyridine ring influences the equilibrium dihedral angle compared to the parent 4-phenylpyridine molecule. Specifically, the substitution of a hydrogen atom with a nitro group at the meta position in 4-phenylpyridine leads to an increase in the equilibrium dihedral angle by approximately 10-14 degrees. karatekin.edu.tr

The torsional energy profile indicates that the molecule is most stable in a non-planar conformation. The energy barrier at a dihedral angle of 0° (planar conformation) and 90° has been calculated to understand the rotational hindrance. The substitution with the NO2 group does not significantly alter the barrier height at these positions compared to substitutions with other groups like CH3 and NH2 at the same position. karatekin.edu.tr

The calculations were performed using both the Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional, employing the 6-31++G(d,p) basis set. karatekin.edu.tr The results from these methods provide a comprehensive understanding of the molecule's conformational preferences.

| Computational Method | Equilibrium Dihedral Angle (°) | Relative Energy at 0° (kJ/mol) | Relative Energy at 90° (kJ/mol) |

|---|---|---|---|

| B3LYP/6-31++G(d,p) | 38.50 | Data Not Available in Source | Data Not Available in Source |

| HF/6-31++G(d,p) | 44.51 | Data Not Available in Source | Data Not Available in Source |

This table presents the calculated equilibrium dihedral angles for 4-phenylpyridine as a reference from the study, which also analyzed this compound. The study noted an increase of 10-14° for the 3-nitro substituted molecule without providing the exact calculated angles for it in the table. karatekin.edu.tr

These computational findings are fundamental for predicting the molecule's behavior in various environments and for designing new materials with specific optical or electronic properties, as these are highly dependent on the molecular conformation. karatekin.edu.tr

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can deduce the precise arrangement of atoms within the 3-Nitro-4-phenylpyridine molecule.

¹H NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and phenyl rings. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents—namely the electron-withdrawing nitro group and the phenyl ring—as well as the inherent aromaticity of the heterocyclic system.

The pyridine ring protons are anticipated to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atom. The proton at the C-2 position is expected to be the most deshielded, appearing at the lowest field, followed by the proton at C-6. The proton at C-5 would likely appear at a relatively higher field within this range.

The phenyl ring protons will also resonate in the aromatic region. Their exact chemical shifts will depend on the rotational conformation of the phenyl ring relative to the pyridine ring. Typically, these protons would appear as a complex multiplet between δ 7.2 and 7.8 ppm. The electron-withdrawing nature of the nitropyridine moiety will influence the electronic environment of the phenyl protons.

A predicted ¹H NMR data table for this compound in a standard solvent like CDCl₃ is presented below. These are estimated values based on analogous structures and established substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.8 - 9.0 | d | ~0.5-1.0 |

| H-5 (Pyridine) | 7.4 - 7.6 | d | ~5.0 |

| H-6 (Pyridine) | 8.6 - 8.8 | dd | ~5.0, ~0.5-1.0 |

| H-2'/H-6' (Phenyl) | 7.4 - 7.6 | m | |

| H-3'/H-4'/H-5' (Phenyl) | 7.2 - 7.5 | m |

Note: This table represents predicted data based on established spectroscopic principles.

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these carbons are highly dependent on their hybridization and electronic environment. Aromatic carbons typically resonate in the range of δ 110-160 ppm.

The presence of the electronegative nitro group is expected to cause a significant downfield shift for the carbon atom to which it is attached (C-3). Similarly, the carbon atom bonded to the nitrogen in the pyridine ring (C-2 and C-6) will also be deshielded. The quaternary carbons (C-3, C-4, and C-1') will generally show signals of lower intensity compared to the protonated carbons.

An illustrative table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 |

| C-3 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~135 |

| C-5 (Pyridine) | ~125 |

| C-6 (Pyridine) | ~152 |

| C-1' (Phenyl) | ~138 |

| C-2'/C-6' (Phenyl) | ~129 |

| C-3'/C-5' (Phenyl) | ~128 |

| C-4' (Phenyl) | ~130 |

Note: This table represents predicted data based on established spectroscopic principles.

Advanced NMR Techniques for Structure Elucidation

While 1D NMR spectra provide fundamental information, complex structures often require advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. researchgate.nethmdb.ca For this compound, several 2D NMR experiments would be instrumental:

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of protons within the pyridine and phenyl rings. For instance, a cross-peak between the H-5 and H-6 signals would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the phenyl and pyridine rings. For example, correlations between the H-2' and H-6' protons of the phenyl ring and the C-4 carbon of the pyridine ring would confirm the C-4 to C-1' bond.

These advanced techniques, used in combination, provide a comprehensive and unambiguous structural elucidation of the molecule. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to its specific functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong and distinct stretching vibrations. The asymmetric stretching band is typically found in the range of 1500-1570 cm⁻¹, while the symmetric stretching band appears between 1300-1370 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyridine and phenyl rings are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will give rise to a series of sharp, medium to strong absorption bands in the 1400-1620 cm⁻¹ region.

C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can often be inferred from the strong C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1620 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aromatic C-H | Out-of-plane Bending | 675 - 900 |

Note: This table provides typical ranges for the specified functional groups.

Conformational Studies using IR Linear Dichroism

While standard IR spectroscopy identifies functional groups, IR linear dichroism (IR-LD) is a specialized technique that can provide information about the orientation of these groups, and thus the conformation of the molecule, in an ordered sample. This technique measures the differential absorption of plane-polarized infrared light parallel and perpendicular to a sample orientation axis.

For a molecule like this compound, IR-LD could be used to study its conformational preferences, particularly the torsional angle between the pyridine and phenyl rings. To perform such a study, the molecules would need to be oriented, for example, by embedding them in a polymer film which is then uniaxially stretched.

By analyzing the dichroic ratio of specific vibrational bands (e.g., the NO₂ stretching or specific C-H bending modes), it is possible to determine the average orientation of the corresponding transition dipole moments relative to the stretching direction. This information can then be used to deduce the preferred orientation of the phenyl ring with respect to the pyridine ring in the oriented state. Although specific IR-LD studies on this compound are not readily found in the literature, the technique remains a powerful tool for the conformational analysis of similar biaryl compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and structure of a compound.

In electron ionization mass spectrometry (EI-MS), analysis of this compound would begin with the determination of its nominal molecular weight from the molecular ion peak. The molecular formula for this compound is C₁₁H₈N₂O₂, which corresponds to a nominal molecular weight of 200 g/mol . Therefore, the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value of 200.

The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ion undergoes fragmentation into smaller, more stable ions. For aromatic nitro compounds, characteristic fragmentation pathways involve the loss of the nitro group constituents. The fragmentation pattern for this compound is predicted to involve the following key steps:

Loss of a Nitro Group (NO₂): A common fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide molecule (NO₂), which has a mass of 46 Da. This would produce a phenylpyridine cation fragment at m/z 154. [M]⁺ → [M - NO₂]⁺ + NO₂ m/z 200 → m/z 154

Loss of Nitric Oxide (NO): Another characteristic fragmentation involves rearrangement followed by the loss of a neutral nitric oxide molecule (NO), with a mass of 30 Da. This would result in a fragment ion at m/z 170. [M]⁺ → [M - NO]⁺ + NO m/z 200 → m/z 170

Further fragmentation of the resulting [C₁₁H₈N]⁺ cation (m/z 154) would involve the characteristic fragmentation of the stable phenylpyridine core.

The table below outlines the expected primary fragments for this compound in an EI-mass spectrum.

| m/z Value | Proposed Fragment Ion | Formula |

| 200 | Molecular Ion [M]⁺ | [C₁₁H₈N₂O₂]⁺ |

| 170 | [M - NO]⁺ | [C₁₁H₈NO]⁺ |

| 154 | [M - NO₂]⁺ | [C₁₁H₈N]⁺ |

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) can measure the mass of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, HRMS would be used to verify its elemental composition of C₁₁H₈N₂O₂. By calculating the theoretical exact mass based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, a precise value is obtained. A comparison between this theoretical mass and the experimentally measured mass (with a difference typically less than 5 parts per million, ppm) serves as definitive confirmation of the molecular formula.

The table below shows the calculation of the theoretical exact mass for this compound.

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 11 | 12.00000 | 132.00000 |

| Hydrogen (¹H) | 8 | 1.00783 | 8.06264 |

| Nitrogen (¹⁴N) | 2 | 14.00307 | 28.00614 |

| Oxygen (¹⁶O) | 2 | 15.99491 | 31.98982 |

| Total | Theoretical Exact Mass | 200.05860 |

An experimental HRMS measurement yielding a mass value extremely close to 200.0586 Da would confirm the elemental composition of C₁₁H₈N₂O₂.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure can be constructed.

This analysis would provide precise measurements of bond lengths, bond angles, and torsion (dihedral) angles. Key structural features expected for this compound would be elucidated:

Ring Geometry: The geometries of the pyridine and phenyl rings, which are expected to be largely planar.

Inter-ring Orientation: The dihedral angle between the plane of the pyridine ring and the plane of the phenyl ring. This angle is influenced by steric hindrance between adjacent hydrogen atoms on the two rings.

Nitro Group Orientation: The orientation of the nitro group relative to the plane of the pyridine ring. Steric or electronic effects could cause the nitro group to be twisted out of the plane of the ring.

Furthermore, the analysis would reveal the crystal packing arrangement, showing how individual molecules of this compound are organized in the unit cell and stabilized by intermolecular interactions such as π-π stacking.

The table below lists the key structural parameters that would be determined from an X-ray crystallographic analysis of this compound.

| Parameter Type | Specific Information Provided |

| Crystal System Data | Space group, unit cell dimensions (a, b, c, α, β, γ), Z (molecules per unit cell) |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, N-O, C-H) |

| Bond Angles | Angles between any three connected atoms (e.g., C-C-C, C-N-O) |

| Torsion (Dihedral) Angles | The angle defining the rotation around a bond, such as the angle between the phenyl and pyridine rings |

Advanced Applications and Functionalization in Medicinal and Materials Science

Medicinal Chemistry Applications

The phenylpyridine framework is a "privileged" structure in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets. The addition of a nitro group can further modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their biological effects.

Antimicrobial Properties

The pyridine (B92270) nucleus is a constituent of numerous compounds with demonstrated antimicrobial properties. nih.gov The biological activity of these compounds is often enhanced by the presence of specific functional groups, including nitro substituents. For instance, studies on nicotinic acid benzylidene hydrazide derivatives have shown that compounds bearing a nitro group are among the most active against a range of bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Their activity is sometimes comparable to standard drugs like fluconazole (B54011) and norfloxacin. nih.gov

Nitroaromatic compounds, in general, are known for their broad-spectrum antimicrobial activity. encyclopedia.pub The nitro group is an effective scaffold in the synthesis of new bioactive molecules and is found in established drugs like metronidazole (B1676534) and chloramphenicol. encyclopedia.pubnih.gov Research on nitrated pyrrolomycins has indicated that the presence of nitro groups, particularly at positions that enhance lipophilicity, can improve interaction with microbial membranes and increase antibacterial efficacy against both Gram-positive and Gram-negative bacteria. encyclopedia.pub The antimicrobial action of some nitro compounds is attributed to their ability to inhibit enzymes crucial for microbial survival, such as the 14α-demethylase in fungi. encyclopedia.pub

Furthermore, the combination of a phenyl group with a pyridine or related heterocyclic structure has been explored. A study on 3- or 4-phenyl-1,8-naphthyridine derivatives revealed significant antimycobacterial activity against Mycobacterium tuberculosis H(37)Rv, with some compounds showing 91% to 99% inhibition at a concentration of 6.25 µg/ml. nih.gov Similarly, various pyridinium (B92312) salts have been synthesized and tested, showing that modifications to the phenyl group and other substituents can lead to potent activity against Staphylococcus aureus. mdpi.com

| Compound Class | Substituents of Interest | Target Organisms | Observed Activity | Reference |

|---|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | Nitro groups | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Most active derivatives in the series | nih.gov |

| Nitrated pyrrolomycins | Nitro groups at C2 and C4 | S. aureus, P. aeruginosa | Enhanced antibacterial activity | encyclopedia.pub |

| 3- or 4-phenyl-1,8-naphthyridines | Phenyl group, piperidinyl group | Mycobacterium tuberculosis H(37)Rv | Up to 99% inhibition at 6.25 µg/ml | nih.gov |

| Substituted benzylidenehydrazinylpyridinium derivatives | 3-phenylpropyl chain | Staphylococcus aureus | Highest antimicrobial activity in the series | mdpi.com |

Anticancer Activity

The pyridine scaffold is a cornerstone in the design of novel anticancer agents. Numerous fused heterocyclic systems incorporating a pyridine ring have demonstrated potent cytotoxic activity against various cancer cell lines. Research into phenylpyrazolo[3,4-d]pyrimidine derivatives, for example, has identified compounds with significant antiproliferative effects against MCF-7 (breast), HCT116 (colon), and HePG-2 (liver) cancer cell lines. mdpi.com These scaffolds are often designed as bioisosteric replacements for endogenous purines to interact with key enzymes in cancer signaling pathways. mdpi.com

Similarly, studies on pyrazolo[3,4-b]pyridine derivatives have yielded compounds with high anticancer activity. nih.govnih.gov For instance, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have shown significant cytotoxicity against HeLa (cervical), MCF7 (breast), and HCT-116 (colon) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of cyclin-dependent kinases (CDKs) like CDK2 and CDK9, leading to cell cycle arrest and apoptosis. nih.gov

The development of novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives has also identified potent anticancer agents. mdpi.com Certain compounds from these classes exhibited strong inhibitory action against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines, with some showing greater efficacy than the standard drug, taxol. mdpi.com The inclusion of a phenyl moiety is often a key design element, intended to occupy specific pockets in the target enzyme's active site. mdpi.com

| Compound Class | Target Cell Lines | Key Findings | Mechanism of Action (if identified) | Reference |

|---|---|---|---|---|

| Phenylpyrazolo[3,4-d]pyrimidines | MCF-7, HCT116, HePG-2 | Potent cytotoxicity with cell line selectivity | Multitarget enzyme inhibition (EGFR, VGFR2) | mdpi.com |

| Pyrazolo[3,4-b]pyridines | HeLa, MCF7, HCT-116 | IC₅₀ values as low as 1.98 µM | Inhibition of CDK2 and CDK9, induction of apoptosis | nih.govnih.gov |

| Cyanopyridones | MCF-7, HepG2 | IC₅₀ values as low as 1.39 µM (MCF-7) and 2.68 µM (HepG2) | Dual VEGFR-2/HER-2 inhibition | mdpi.com |

| Thieno[2,3-b]pyridines | HepG-2, MCF-7 | Promising cytotoxicity (e.g., IC₅₀ of 3.12 µM for HepG-2) | Not specified | ekb.eg |

Enzyme Inhibition Studies

The 4-phenylpyridine (B135609) structure and its derivatives have been investigated as inhibitors of various enzymes. One area of study has been the inhibition of mitochondrial respiration. Research on analogs of 4-phenylpyridine and the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) has shown that neutral pyridines are potent inhibitors of NADH dehydrogenase in submitochondrial particles. nih.govnih.gov The inhibitory potency of these compounds is influenced by their hydrophobicity. nih.gov These studies suggest a binding mechanism involving two sites on the enzyme, similar to the inhibitor rotenone. nih.gov

In another therapeutic area, pyridine-based derivatives have been synthesized and evaluated for their inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. researchgate.net A novel series of these derivatives identified a compound with a potent IC₅₀ of 0.57 nM. Docking studies suggested that the phenyl group of the inhibitor occupies the S1 pocket of the enzyme, a key interaction for potent inhibition. researchgate.net

Furthermore, the anticancer activity of many phenylpyridine-containing heterocycles is directly linked to their ability to inhibit specific enzymes. As mentioned previously, phenylpyrazolo[3,4-d]pyrimidine-based compounds have been identified as multitarget inhibitors, showing potent activity against EGFR, VGFR2, and Top-II. mdpi.com Similarly, certain pyrazolo[3,4-b]pyridines function as inhibitors of cyclin-dependent kinases (CDK2 and CDK9). nih.gov

| Compound/Scaffold | Target Enzyme/Process | Key Findings | Therapeutic Area | Reference |

|---|---|---|---|---|

| 4-Phenylpyridine analogs | Mitochondrial NADH dehydrogenase | Potent inhibitors of mitochondrial respiration | Neurotoxicity research | nih.govnih.gov |

| Pyridine-based derivatives | Dipeptidyl peptidase-4 (DPP-4) | Identified potent and selective inhibitors (IC₅₀ = 0.57 nM) | Type 2 Diabetes | researchgate.net |

| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VGFR2, Top-II | Dual EGFR/VGFR2 inhibitors with IC₅₀ values in the micromolar range | Oncology | mdpi.com |

| Pyrazolo[3,4-b]pyridines | CDK2, CDK9 | Good inhibition activity (e.g., IC₅₀ = 0.460 µM for CDK2) | Oncology | nih.gov |

Calcium Channel Modulation

Calcium channel blockers (CCBs) are a class of drugs that impede the movement of calcium ions through calcium channels and are widely used to treat cardiovascular conditions like hypertension, angina, and arrhythmias. mayoclinic.org These drugs are broadly classified into dihydropyridines (e.g., amlodipine, nifedipine) and non-dihydropyridines (e.g., verapamil, diltiazem). nih.govclevelandclinic.org

The dihydropyridine (B1217469) class of CCBs, as the name suggests, is based on a dihydropyridine ring structure. wikipedia.org They primarily act on the L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. nih.govwikipedia.org Non-dihydropyridines have a more pronounced effect on the myocardium, reducing heart rate and contractility. wikipedia.org While these compounds are derivatives of pyridine, their core structures are distinct from simple phenylpyridines. Currently, there is a lack of specific research data directly implicating 3-nitro-4-phenylpyridine or its close, non-dihydropyridine analogs in the modulation of calcium channels.

Neurokinin 1 Receptor Antagonism

Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in nausea, vomiting, and pain transmission. nih.gov These antagonists, often identified by the "-pitant" suffix (e.g., aprepitant), are primarily used to prevent chemotherapy-induced and postoperative nausea and vomiting. nih.govwikipedia.orgdrugs.com

Herbicidal Activity

In the field of agricultural science, phenylpyridine derivatives have been identified as a promising class of herbicides. mdpi.comnih.gov These compounds often act by inhibiting the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), which is essential for chlorophyll (B73375) and heme biosynthesis in plants. researchgate.net Inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane disruption and plant death. researchgate.net